molecular formula C23H25N3O6 B13137001 Fmoc-Gly-D-Ala-D-Ala-OH

Fmoc-Gly-D-Ala-D-Ala-OH

Cat. No.: B13137001
M. Wt: 439.5 g/mol
InChI Key: GBYJIRGCZVLCJK-ZIAGYGMSSA-N
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Description

The compound Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used to protect the amine group of amino acids during peptide synthesis. The compound consists of glycine (Gly), D-alanine (D-Ala), and another D-alanine (D-Ala) linked together, with the Fmoc group protecting the N-terminus.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-D-Ala-D-Ala-OH serves as a crucial building block in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process. In a study involving the synthesis of nocardiotide A derivatives, Fmoc-D-Ala-OH was used in conjunction with other amino acids to construct complex peptide structures through SPPS techniques .

Case Study: Anticancer Evaluation
The synthesis of [D-Ala]-nocardiotide A demonstrated that Fmoc-D-Ala-OH could be effectively utilized to create bioactive peptides with potential anticancer properties. The study revealed that these derivatives exhibited significant activity against cancer cell lines, highlighting the importance of this compound in medicinal chemistry .

Material Science

Self-Assembly and Hydrogel Formation
this compound is integral to self-assembly processes in material science. Research has shown that Fmoc-modified amino acids can form hydrogels with tailored properties, which are useful for various applications, including drug delivery systems and tissue engineering . The ability to control self-assembly through charge and sequence effects enhances the functionality of materials developed from these compounds.

Case Study: Interface Passivation in Solar Cells
In a recent study, Fmoc-Ala-OH was utilized for interface passivation in perovskite solar cells, demonstrating improved efficiency and stability. This application underscores the potential of Fmoc-protected amino acids like this compound in enhancing the performance of electronic devices .

Environmental Applications

Detection Systems Development
this compound has been employed in developing sensitive detection systems for environmental monitoring. Its role in creating conjugated polymers has facilitated ultra-trace detection of harmful substances like dichromate ions in agricultural products . This application is critical for ensuring food safety and environmental protection.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that peptides incorporating D-Alanine residues exhibit enhanced antimicrobial properties. For instance, modifications using Fmoc-D-Ala-OH have been linked to increased efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the compound's potential in developing new antibiotics.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block for SPPSAnticancer activity of nocardiotide A derivatives
Material ScienceSelf-assembly for hydrogelsImproved stability in solar cells
Environmental MonitoringDetection systems for pollutantsUltra-trace detection of Cr2O72- ions
Medicinal ChemistryAntimicrobial peptidesEnhanced activity against MRSA strains

Mechanism of Action

The mechanism of action of Fmoc-Gly-D-Ala-D-Ala-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The protected peptide can then be sequentially coupled with other amino acids to form longer peptide chains. The Fmoc group is removed using a base like piperidine, allowing the free amine to participate in further reactions .

Biological Activity

Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound consists of a glycine (Gly) residue followed by two D-alanine (D-Ala) residues, which are known for their role in enhancing peptide stability and bioactivity. This article explores the synthesis, biological activity, structure-activity relationships, and potential applications of this compound.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc (Nα-fluorenylmethoxycarbonyl) protection for amino acids. The process includes:

  • Preparation of the Resin : A suitable resin is chosen to anchor the first amino acid.
  • Fmoc Deprotection : The Fmoc group is removed using a base (commonly piperidine).
  • Coupling : Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
  • Final Cleavage : The completed peptide is cleaved from the resin and deprotected to yield this compound.

Antimicrobial Activity

Research has shown that peptides containing D-amino acids can exhibit enhanced resistance to enzymatic degradation, making them suitable candidates for antimicrobial applications. For instance, studies indicate that modifications in the amino acid sequence can significantly impact the antimicrobial efficacy against various bacterial strains.

  • Case Study : A study demonstrated that analogues of this compound showed varying degrees of activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.6 μM to 3.1 μM depending on structural modifications .
CompoundMIC (μM)Activity
This compound3.1Moderate
Fmoc-l-Ala1.6High

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on cancer cell lines such as HeLa cells.

  • Case Study : In a comparative study, it was noted that substitutions in the peptide sequence could enhance or diminish cytotoxicity against cancer cells. The incorporation of D-amino acids was found to maintain or improve activity compared to their L-counterparts .
Peptide VariantIC50 (μM)Cell Line
This compound>50HeLa
Nocardiotide A15.3HeLa

Structure-Activity Relationship

The structure-activity relationship (SAR) studies highlight how subtle changes in the peptide structure can lead to significant differences in biological activity.

  • Key Findings :
    • Substituting L-amino acids with D-amino acids generally enhances proteolytic stability.
    • Modifications at the central linker region (e.g., β-Ala to D-Ala) can drastically alter bioactivity.
    • The presence of hydrophobic groups may improve membrane permeability and thus enhance antimicrobial activity .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1

InChI Key

GBYJIRGCZVLCJK-ZIAGYGMSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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